An In-depth Technical Guide to (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide: Structure, Synthesis, and Potential Biological Significance
An In-depth Technical Guide to (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide: Structure, Synthesis, and Potential Biological Significance
This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic pathways, and potential biological relevance of the chiral molecule, (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the structure-activity relationships of novel heterocyclic compounds.
Introduction and Core Structure
(3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide is a distinct organic molecule characterized by a stereochemically defined piperidine ring linked to a brominated pyridine moiety via an amide bond. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, is substituted at the 3-position with a carboxamide group, and the stereochemistry at this chiral center is designated as (R).[1] This specific spatial arrangement is crucial as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2]
The core structure integrates three key pharmacophoric elements:
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The (3R)-Piperidine-3-carboxamide Moiety: The piperidine ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous approved drugs.[1] The carboxamide linkage provides a rigid and planar unit capable of forming critical hydrogen bonds with biological targets. The (R)-configuration at the 3-position dictates a specific three-dimensional orientation of the substituents, which is fundamental for selective molecular recognition.
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The 5-Bromo-2-pyridinyl Group: The pyridine ring is another common heterocycle in drug discovery. The presence of a bromine atom at the 5-position significantly influences the molecule's electronic properties and can serve as a handle for further synthetic modifications, such as cross-coupling reactions.[2] The linkage at the 2-position of the pyridine ring defines the overall geometry of the molecule.
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The Amide Linker: This functional group is a cornerstone of peptide and protein structures and is instrumental in the design of small molecule drugs that mimic peptide interactions. It is a stable, polar group that can act as both a hydrogen bond donor and acceptor.
While specific biological data for (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide is not extensively available in the public domain, the analysis of its structural analogues suggests potential applications in oncology and other therapeutic areas.
Physicochemical Properties
The fundamental physicochemical properties of (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide have been computationally predicted and are summarized in the table below. These properties are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| IUPAC Name | (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide | PubChem |
| Molecular Formula | C11H14BrN3O | PubChem |
| Molecular Weight | 284.15 g/mol | PubChem |
| Canonical SMILES | C1CC(=O)NC2=NC=C(C=C2)Br | PubChem |
| InChI Key | LURZDHQDKHLCGG-MRVPVSSYSA-N | PubChem |
| Computed XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Proposed Synthesis and Experimental Workflow
The proposed synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a projection based on similar syntheses and should be optimized for specific laboratory conditions.[2]
Step 1: Boc Protection of (R)-Piperidine-3-carboxylic acid
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To a solution of (R)-piperidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.
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Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc)2O portion-wise.
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Allow the reaction to warm to room temperature and stir overnight.
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Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(R)-piperidine-3-carboxylic acid.
Step 2: Amide Coupling
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Dissolve Boc-(R)-piperidine-3-carboxylic acid, 5-bromo-2-aminopyridine, and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an anhydrous polar aprotic solvent like dichloromethane (CH2Cl2).[2]
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Add a tertiary amine base, for example, triethylamine (TEA), to the mixture.[2]
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Stir the reaction at room temperature for approximately 12 hours, monitoring its progress by thin-layer chromatography (TLC).[2]
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Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with a weak acid solution, a saturated sodium bicarbonate solution, and brine.
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Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to obtain the crude Boc-protected product.
Step 3: Boc Deprotection
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Dissolve the crude Boc-protected intermediate in CH2Cl2.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir the solution at room temperature for 2-4 hours.[2]
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Monitor the deprotection by TLC.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Neutralize the residue with a saturated sodium bicarbonate solution and extract the final product with an appropriate organic solvent.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide.
Step 4: Purification
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Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure compound.
Potential Biological Activity and Mechanism of Action
Direct experimental evidence for the biological activity of (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide is not currently published. However, the broader class of N-arylpiperidine-3-carboxamide derivatives has demonstrated significant potential in oncology.
A study on a focused library of N-arylpiperidine-3-carboxamide analogues revealed their ability to induce a senescence-like phenotype in human melanoma cells.[2] Cellular senescence is a state of irreversible cell cycle arrest, which can be a potent tumor-suppressive mechanism. The induction of senescence in cancer cells is an emerging and promising therapeutic strategy.[2]
In this study, analogues with a pyridine ring in place of a benzene ring showed a remarkable improvement in biological activity.[2] Specifically, the S-enantiomer of a related compound demonstrated potent antimelanoma activity with an EC50 of 40 nM.[2] This highlights the critical importance of stereochemistry in the biological activity of this class of compounds.
The exact molecular target for these senescence-inducing piperidine-3-carboxamides is yet to be fully elucidated. However, the proposed mechanism involves the activation of intracellular signaling pathways that lead to cell cycle arrest.
The following diagram illustrates a generalized signaling pathway for induced cellular senescence, a potential mechanism of action for this class of compounds.
Caption: Generalized pathway of induced cellular senescence.
Conclusion and Future Directions
(3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide is a chiral molecule with a structure that suggests significant potential for biological activity, particularly in the realm of oncology. While direct experimental data is limited, the analysis of its structural analogues provides a strong rationale for its investigation as a potential therapeutic agent.
Future research should focus on:
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Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this specific compound, along with comprehensive analytical characterization (NMR, MS, IR, etc.).
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Biological Screening: A thorough evaluation of its biological activity across a range of cancer cell lines and other relevant disease models.
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Target Identification and Mechanism of Action Studies: Elucidation of its specific molecular target(s) and the downstream signaling pathways it modulates.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogues to understand the key structural features required for optimal activity and selectivity.
The insights gained from such studies will be invaluable in determining the true therapeutic potential of (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide and its derivatives.
References
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Lee, J. H., et al. (2012). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry, 55(16), 7243–7253. [Link]
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National Center for Biotechnology Information (n.d.). (3R)-N-(5-bromo-2-pyridinyl)piperidine-3-carboxamide. PubChem Compound Summary for CID 51675206. [Link]
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Wikipedia contributors. (2024, January 22). Piperidine. In Wikipedia, The Free Encyclopedia. [Link]
